molecular formula C8H6O6 B1203427 4,5-Dihydroxyphthalic acid CAS No. 63958-66-7

4,5-Dihydroxyphthalic acid

Cat. No. B1203427
CAS RN: 63958-66-7
M. Wt: 198.13 g/mol
InChI Key: YZBCICVNBHNLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to 4,5-Dihydroxyphthalic acid involves complex chemical reactions. For instance, compounds synthesized from phthalic acid derivatives, like 5-(3',4'-Dicarboxylphenoxy)isophthalate, involve reactions with Cd^2+ salt to create three-dimensional (3D) Cd^2+ coordination polymers. These polymers are notable for their structural intricacies and potential applications in sensing and material science (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of 4,5-Dihydroxyphthalic acid and its derivatives can be complex, with coordination polymers showing diverse structural characteristics. For example, research on hydroxy isophthalic acid-based coordination polymers reveals various metal-dependent structural variations. These structures are determined through crystallography and are essential for understanding the compound's reactivity and potential for creating novel materials (Zhang et al., 2016).

Chemical Reactions and Properties

The reactivity of 4,5-Dihydroxyphthalic acid derivatives can lead to the formation of materials with interesting properties. For instance, reactions involving 3-(1-Hydroxyalkyl)phthalides result in products like (Z)-3-Alkylidenephthalides and 3-Alkyl-8-hydroxyisocoumarins, indicating the versatility of phthalic acid derivatives in synthetic chemistry (Mali & Babu, 1998).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for the application of 4,5-Dihydroxyphthalic acid in various fields. Studies on disordered 4‐hydroxyisophthalic acid reveal insights into its crystal packing and intermolecular hydrogen bonding, which are fundamental for predicting the behavior of these compounds in different environments (Cox & Murphy, 2003).

Chemical Properties Analysis

The chemical properties of 4,5-Dihydroxyphthalic acid, such as reactivity with various organic and inorganic substrates, are essential for its application in synthesis and material science. The coordination properties of hydroxyisophthalic acids, for instance, are explored to design functional materials based on coordination polymers, highlighting the versatility and wide range of applications of these compounds (Sokolov et al., 2021).

Scientific Research Applications

  • Phthalate Degradation in Bacteria : 4,5-Dihydroxyphthalic acid is involved in the initial steps of phthalate degradation in bacteria, such as Pseudomonas putida. This process is essential for the breakdown of phthalates in the environment, with specific enzyme activities like phthalate 4,5-dioxygenase and 4,5-dihydro-4,5-dihydroxyphthalate dehydrogenase playing crucial roles (Nomura, Harashima, & Oshima, 1989).

  • Enzymatic Decarboxylation : The enzyme 4,5-dihydroxyphthalate decarboxylase, found in strains like Pseudomonas testosteroni, catalyzes the conversion of 4,5-dihydroxyphthalate to protocatechuate, a key step in the microbial catabolism of phthalates (Nakazawa & Hayashi, 1978).

  • Biodegradation Pathways in Various Bacteria : Studies have demonstrated that a variety of bacteria, including Pseudomonas, Agrobacterium, Alcaligenes, and Micrococcus, utilize 4,5-dihydroxyphthalate in their biodegradation pathways for phthalate esters. These pathways are important for the environmental biodegradation of these compounds (Keyser, Pujar, Eaton, & Ribbons, 1976).

  • Phthalate Metabolism Studies : Research has isolated and studied mutant strains of bacteria such as Pseudomonas testosteroni, which are capable of converting phthalate into 4,5-dihydroxyphthalate, further emphasizing the importance of this compound in microbial phthalate metabolism (Nakazawa & Hayashi, 1977).

  • Synthetic Applications : In addition to its role in biodegradation, 4,5-Dihydroxyphthalic acid derivatives have been utilized in the synthesis of various compounds, such as isoquinoline alkaloids. This indicates potential applications in synthetic chemistry and pharmaceuticals (Jangir, Gadre, & Argade, 2014).

properties

IUPAC Name

4,5-dihydroxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCICVNBHNLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213800
Record name 4,5-Dihydroxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroxyphthalic acid

CAS RN

63958-66-7
Record name 4,5-Dihydroxyphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63958-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydroxyphthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydroxybenzene-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydroxyphthalic acid
Reactant of Route 2
4,5-Dihydroxyphthalic acid
Reactant of Route 3
4,5-Dihydroxyphthalic acid
Reactant of Route 4
4,5-Dihydroxyphthalic acid
Reactant of Route 5
Reactant of Route 5
4,5-Dihydroxyphthalic acid
Reactant of Route 6
4,5-Dihydroxyphthalic acid

Citations

For This Compound
64
Citations
BF Taylor, DW Ribbons - Applied and environmental microbiology, 1983 - Am Soc Microbiol
The decarboxylation of phthalic acids was studied with Bacillus sp. strain FO, a marine mixed culture ON-7, and Pseudomonas testosteroni. The mixed culture ON-7, when grown …
Number of citations: 38 journals.asm.org
DW Ribbons, WC Evans - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
… 4:5-Dihydroxyphthalic acid and protocatechuic acid were rapidly oxidized by acetone-dried powders of washed cells grown on phthalate. Phthalic acid oxidation is much reduced by …
Number of citations: 114 www.ncbi.nlm.nih.gov
EA Elmorsi, DJ Hopper - Microbiology, 1979 - microbiologyresearch.org
A bacterium capable of growth on 5-hydroxyisophthalate was isolated from soil. Both 4,5-dihydroxyisophthalate and protocatechuate were found in the growth medium and were also …
Number of citations: 4 www.microbiologyresearch.org
YS Keum, JS Seo, Y Hu, QX Li - Applied microbiology and biotechnology, 2006 - Springer
Sinorhizobium sp. C4 was isolated from a polycyclic aromatic hydrocarbon (PAH)-contaminated site in Hilo, HI, USA. This isolate can utilize phenanthrene as a sole carbon source. …
Number of citations: 111 link.springer.com
RE Martin, PB Baker, DW Ribbons - Biocatalysis, 1987 - Taylor & Francis
Biotransformations of 3-fluorophthalic acid have been investigated using blocked mutants of Pseudomonas testosteroni that are defective in the metabolism of phthalic acid (benzene-1,…
Number of citations: 11 www.tandfonline.com
I Polec, A Henckens, L Goris, M Nicolas… - Journal of Polymer …, 2003 - Wiley Online Library
A new synthetic procedure toward substituted dithiophthalides, 5,6‐dialkyloxydithiophthalide and 5,6‐dithioalkyldithiophthalide, is presented. 5,6‐Dithiooctyldithiophthalide was …
Number of citations: 57 onlinelibrary.wiley.com
S Gao, JS Seo, J Wang, YS Keum, J Li, QX Li - International …, 2013 - Elsevier
Stenotrophomonas maltophilia strain C6, capable of utilizing phenanthrene as a sole source of carbon and energy, was isolated from creosote-contaminated sites at Hilo, Hawaii. …
Number of citations: 110 www.sciencedirect.com
BH Babu, CS Vaidyanathan - FEMS Microbiology Letters, 1982 - academic.oup.com
The degradation of phthalic acid esters [1-5] and phthalic acid (O-phthalic acid)[6-9] has been studied extensively in various microorganisms. In a soil Pseudomonas and Pseudomonas …
Number of citations: 12 academic.oup.com
T Nakazawa, E Hayashi - Journal of Bacteriology, 1977 - Am Soc Microbiol
A mutant strain of Pseudomonas testosteroni blocked in phthalate catabolism converted phthalate into 4,5-dihydroxyphthalate. The latter compound was isolated, and its physical …
Number of citations: 61 journals.asm.org
P Keyser - 1976 - search.proquest.com
Phthalic acid (l, 2-dicarboxybenzene) is a raw material used ın the production of phthalıc acid esters which are extensively utilized ln the plastıcs and text1. le industries. Phthalate esters …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.